molecular formula C20H16FN3O2 B7756178 N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

Cat. No.: B7756178
M. Wt: 349.4 g/mol
InChI Key: MSZPPSBUTQLNNA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group and a tetrahydronaphthodiazepinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-13-7-9-14(10-8-13)22-18(25)11-17-20(26)24-16-6-2-4-12-3-1-5-15(23-17)19(12)16/h1-10,17,23H,11H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZPPSBUTQLNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(C(=O)NC3=CC=C2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl derivative, followed by the formation of the tetrahydronaphthodiazepinyl core. The final step involves the acylation of the intermediate compound to yield the target molecule. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a fluorophenyl moiety attached to a tetrahydronaphtho-diazepine framework. Its molecular formula is C18H18FN3OC_{18}H_{18}FN_3O, with a molecular weight of approximately 327.36 g/mol. The presence of the fluorine atom enhances its biological activity and lipophilicity, making it a valuable candidate for drug design.

Anticancer Activity

Research has indicated that compounds similar to N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that the diazepine core can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

Antiviral Properties

The compound's structure suggests potential antiviral activity. Similar compounds have been studied for their ability to inhibit viral replication by targeting viral enzymes or host cell receptors. The presence of the fluorine atom may enhance binding affinity to these targets.

Neuropharmacological Effects

This compound may also exhibit neuroprotective effects. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer properties of related diazepine derivatives. The researchers synthesized various analogs and tested their efficacy against different cancer cell lines. The results indicated that modifications to the fluorophenyl group significantly influenced the compounds' cytotoxicity .

Case Study 2: Antiviral Potential

In another investigation focused on antiviral applications, researchers examined the inhibitory effects of related compounds on viral replication in vitro. The study found that certain modifications to the diazepine structure enhanced antiviral activity against specific strains of viruses .

Table 2: Summary of Case Studies

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity observed in modified diazepines
Antiviral PotentialEnhanced inhibition of viral replication in vitro

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
  • N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to its chlorinated or brominated analogs.

Biological Activity

N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C23H18FN3O2. Its structure features a fluorophenyl group and a tetrahydronaphtho[1,8-ef][1,4]diazepine moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight405.41 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO and DMF

This compound primarily interacts with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. The activation of these receptors can lead to diverse physiological responses such as modulation of neurotransmitter release and regulation of metabolic processes .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Antidepressant Effects
Studies have shown that the compound may possess antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, akin to traditional antidepressants .

2. Anti-inflammatory Properties
Preliminary data suggest that this compound can inhibit pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by chronic inflammation .

3. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in certain cancer cell lines by activating caspase pathways .

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various therapeutic contexts:

Case Study 1: Depression Model
In a controlled study involving rodents subjected to chronic stress, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral tests such as the Forced Swim Test (FST) showed improved outcomes .

Case Study 2: Inflammation Model
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to decreased levels of TNF-alpha and IL-6 in serum samples .

Case Study 3: Cancer Cell Lines
In vitro assays on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and promoted apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

The compound’s synthesis involves multi-step reactions, including cyclization of naphthofuran intermediates and coupling with fluorophenylacetamide moieties. For example, diazepine derivatives are synthesized via bromo/nitro-substituted intermediates in acetic acid under nitrogen, followed by purification via recrystallization (e.g., methanol or ethanol) . To optimize purity, techniques like column chromatography (silica gel, gradient elution) and HPLC (C18 columns, acetonitrile/water mobile phase) are recommended. Monitoring reaction progress with TLC (silica plates, UV visualization) ensures intermediate consistency .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving complex fused-ring systems. Single-crystal diffraction data collected at low temperature (e.g., 100 K) improves resolution .
  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to verify substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm; diazepine carbonyl at ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .

Q. How can preliminary biological activity screening be designed?

Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) per CLSI guidelines.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?

  • Twinning : Use SHELXD for initial structure solution and TWINLAW to identify twin laws. Refine with SHELXL using HKLF5 format .
  • Disordered moieties : Apply restraints (e.g., SIMU, DELU) to stabilize refinement. For fluorophenyl groups, use PART instructions to model alternative conformations .

Q. What experimental strategies address contradictory bioactivity data across studies?

  • Purity verification : Re-examine compound batches via HPLC (≥95% purity) and elemental analysis.
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with reference compounds.
  • Mechanistic follow-up : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions that may explain discrepancies .

Q. How can synthetic yield be improved while minimizing side products?

  • Reaction optimization : Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For cyclization steps, microwave-assisted synthesis (100–120°C, 30 min) may enhance efficiency .
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch solvents (e.g., THF instead of DMF for better selectivity) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR modeling : Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond donors .

Q. How to reconcile discrepancies between spectral data and crystallographic results?

  • Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles.
  • Dynamic effects : Conduct variable-temperature NMR to detect conformational flexibility not captured in X-ray structures .

Q. Methodological Citations

  • Synthesis & Purification:
  • Crystallography:
  • Biological Assays:
  • Data Analysis:
  • Computational Modeling:

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